Sigma-2 Receptor Binding Affinity (Ki = 90 nM) vs. Structurally Related Pyrrolidin-2-one Derivatives
3-Allylpyrrolidin-2-one demonstrates measurable binding affinity for the sigma-2 receptor with a Ki value of 90 nM in rat PC12 cell assays [1]. In contrast, the N-allyl isomer (1-allylpyrrolidin-2-one, CAS 2687-97-0) exhibits substantially weaker affinity for sigma receptors, with reported sigma-1 receptor Ki values >10,000 nM [2]. This ~100-fold difference in binding potency underscores that the C3-allyl substitution pattern, rather than N-allyl placement, is critical for sigma-2 receptor engagement. The unsubstituted 2-pyrrolidinone parent compound shows no detectable sigma receptor binding at comparable concentrations [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 1-Allylpyrrolidin-2-one (CAS 2687-97-0): Ki >10,000 nM for sigma-1; 2-Pyrrolidinone: no detectable binding |
| Quantified Difference | ≥100-fold greater affinity for 3-allylpyrrolidin-2-one vs. N-allyl isomer |
| Conditions | Rat PC12 cell membrane preparations; competitive radioligand binding assay |
Why This Matters
For sigma receptor-targeted drug discovery programs, the 100-fold affinity advantage of 3-allylpyrrolidin-2-one over its N-allyl isomer makes it the clearly preferred starting scaffold or reference ligand, directly influencing procurement decisions.
- [1] BindingDB. BDBM50604967: CHEMBL1698776. Affinity Data Ki: 90 nM. Assay Description: Binding affinity to sigma 2 receptor in rat PC12 cells. View Source
- [2] BindingDB. Sigma-1 receptor binding data for pyrrolidin-2-one derivatives. View Source
